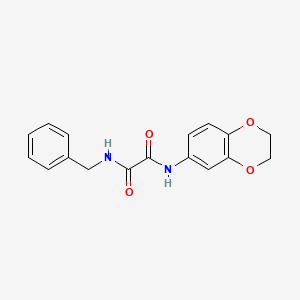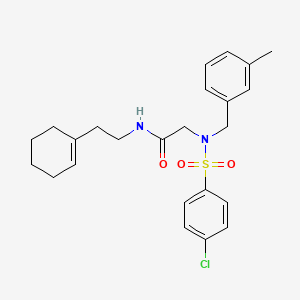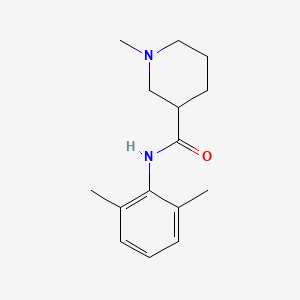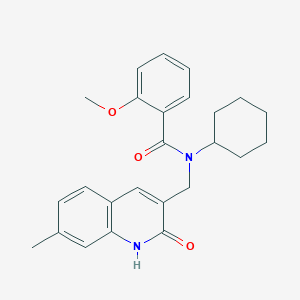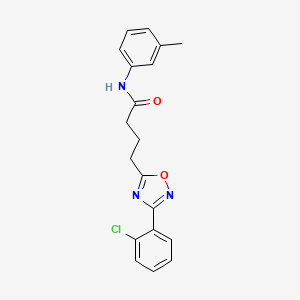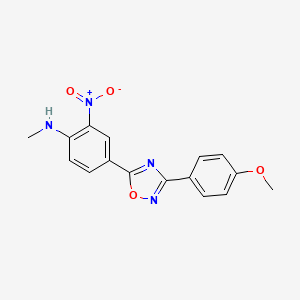
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is commonly referred to as MOAN and has been synthesized using various methods.
作用機序
The mechanism of action of MOAN involves the formation of a nitroso derivative upon reaction with NO. This derivative is highly fluorescent and can be used for the detection of NO. Additionally, the nitroso derivative can react with biological targets, leading to potential therapeutic applications.
Biochemical and Physiological Effects:
MOAN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MOAN can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MOAN has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of MOAN is its ability to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been shown to have low cytotoxicity, making it a potential candidate for in vivo studies. However, one limitation of MOAN is its limited water solubility, which can make it difficult to use in biological systems.
将来の方向性
For MOAN include further studies on its potential applications in cancer treatment and inflammatory diseases. Additionally, research could focus on improving the water solubility of MOAN to make it more suitable for in vivo studies. Furthermore, the development of novel fluorescent probes based on MOAN could lead to new applications in the detection of NO in biological systems.
合成法
MOAN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with 4-methoxybenzoyl hydrazide in the presence of phosphorus oxychloride. The resulting intermediate can then be reacted with N-methyl-N-(3-nitrophenyl)amine to yield MOAN. Other methods of synthesis include the reaction of 4-nitroaniline with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and subsequent reduction with sodium borohydride.
科学的研究の応用
MOAN has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of fluorescent probes for the detection of nitric oxide (NO) in biological systems. MOAN has been shown to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-17-13-8-5-11(9-14(13)20(21)22)16-18-15(19-24-16)10-3-6-12(23-2)7-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSXIAXILUFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


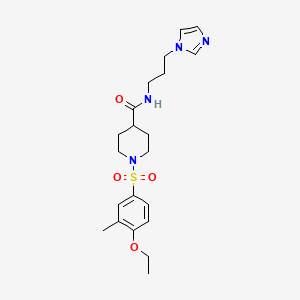
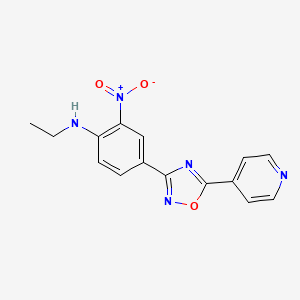
![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)
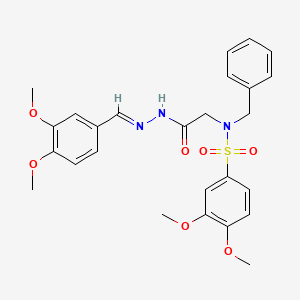

![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
